ent-Eletriptan-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

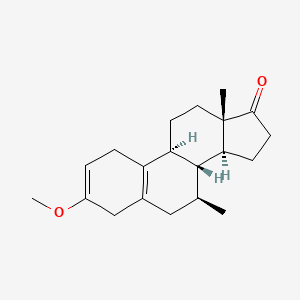

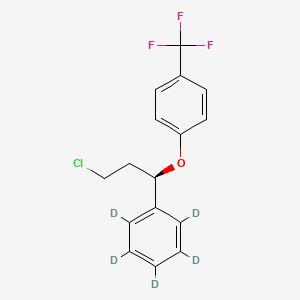

“ent-Eletriptan-d3” is a biochemical used for proteomics research . It has the molecular formula C22H23D3N2O2S and a molecular weight of 385.54 .

Synthesis Analysis

The synthesis of Eletriptan, which is closely related to ent-Eletriptan-d3, has been described in various patents and applications . One such process involves the acetylation of the indole-nitrogen prior to hydrogenation and later deacetylation to give pure Eletriptan . This process introduced two additional steps into the synthesis which is time-consuming and subsequently costly .Molecular Structure Analysis

The ent-Eletriptan-d3 molecule contains a total of 56 bonds. There are 30 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 2 double bonds, 16 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amine (aliphatic), 1 sulfone, 1 Pyrrolidine, and 1 Pyrrole .Wissenschaftliche Forschungsanwendungen

Migraine Treatment Research

“ent-Eletriptan-d3” is used in the research of anti-migraine drugs . Triptans, including eletriptan, have a potential central site of action. However, it was not known to what extent triptans cross the blood–brain barrier (BBB). The research aimed to determine if triptans pass the brain capillary endothelium and investigate the possible underlying mechanisms .

Blood-Brain Barrier Transport Studies

The compound is used in studies investigating the transport of triptans across the blood-brain barrier . The research focused on the involvement of the putative proton-coupled organic cation (H + /OC) antiporter . The study demonstrated that most triptans were able to inhibit uptake of the H + /OC antiporter substrate, pyrilamine, with eletriptan emerging as the strongest inhibitor .

pH-Dependent Uptake Research

Eletriptan, along with almotriptan and sumatriptan, exhibited a pH-dependent uptake into hCMEC/D3 cells . This suggests that the compound could be used in research studying the effects of pH on drug uptake.

Efflux Transporter Interaction Studies

The compound is used in studies investigating interactions with the efflux transporter, P-glycoprotein (P-gp) . The research showed that eletriptan is transported by P-gp, indicating that eletriptan is both a substrate of the H + /OC antiporter and P-gp .

Neurology Research

“ent-Eletriptan-d3” is used in neurology research, particularly in the areas of pain and inflammation . It is part of the Neurology Research Chemicals and Analytical Standards, which are high-quality, certified reference materials .

Drug Formulation Studies

The compound is used in the preparation of instant release buccal films of eletriptan using the solvent casting technique . This research could lead to new methods of drug delivery, particularly for patients who have difficulty swallowing pills.

Wirkmechanismus

Target of Action

Ent-Eletriptan-d3, a member of the triptan family, primarily targets the 5-hydroxytryptamine (5-HT) receptors . These receptors include 5-HT1B, 5-HT1D, and 5-HT1F , to which eletriptan binds with high affinity . It also has modest affinity for 5-HT1A, 5-HT1E, 5-HT2B, and 5-HT7 receptors . These receptors play a crucial role in the regulation of mood, anxiety, sleep, and vasoconstriction .

Mode of Action

Eletriptan acts as a selective 5-HT1B/1D receptor agonist . By binding to these receptors, it induces vasoconstriction of extracerebral blood vessels and reduces neurogenic inflammation . It also inhibits the activity of the trigeminal nerve . Furthermore, eletriptan is a substrate of the proton-coupled organic cation (H+/OC) antiporter and the efflux transporter, P-glycoprotein (P-gp) .

Biochemical Pathways

The biochemical pathways affected by ent-Eletriptan-d3 involve the H+/OC antiporter and P-gp . These transporters play a role in the uptake of triptans into human brain capillary endothelial cells . The H+/OC antiporter facilitates the uptake of eletriptan into these cells in a pH-dependent manner . On the other hand, P-gp is involved in the efflux of eletriptan .

Pharmacokinetics

The pharmacokinetics of eletriptan are influenced by the presence of a migraine attack . For instance, the time to peak plasma concentration (tmax) doubles during an attack . Additionally, the maximum plasma concentration (Cmax) decreases by 30%, and the area under the curve (AUC) decreases by 28% during a migraine attack .

Result of Action

The action of ent-Eletriptan-d3 results in the inhibition of the uptake of the H+/OC antiporter substrate, pyrilamine . Eletriptan emerges as the strongest inhibitor among triptans . It exhibits a pH-dependent uptake into human brain microvascular endothelial cells . This uptake is saturable, with an apparent Km of 89 ± 38 µM and a Jmax of 2.2 ± 0.7 nmol·min−1·mg protein−1 .

Action Environment

The action of ent-Eletriptan-d3 is influenced by environmental factors such as pH . Its uptake into human brain microvascular endothelial cells is pH-dependent . Moreover, the presence of a migraine attack affects the pharmacokinetics of eletriptan .

Eigenschaften

IUPAC Name |

5-[2-(benzenesulfonyl)ethyl]-3-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVXXGRKLHYWKM-COJYBMMNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC[C@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675878 |

Source

|

| Record name | 5-[2-(Benzenesulfonyl)ethyl]-3-{[(2S)-1-(~2~H_3_)methylpyrrolidin-2-yl]methyl}-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217698-26-4 |

Source

|

| Record name | 5-[2-(Benzenesulfonyl)ethyl]-3-{[(2S)-1-(~2~H_3_)methylpyrrolidin-2-yl]methyl}-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{(3R)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B585693.png)

![2-Bromo-1-[(2R,3S)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B585697.png)